molecular formula C9H9ClN2O B15360222 3-Chloro-5-(2-hydroxypropan-2-yl)picolinonitrile

3-Chloro-5-(2-hydroxypropan-2-yl)picolinonitrile

Cat. No.: B15360222
M. Wt: 196.63 g/mol
InChI Key: MOJHPGWTOANKBG-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile is a chemical compound characterized by its pyridine ring structure, which is substituted with a chlorine atom, a hydroxypropan-2-yl group, and a cyano group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile typically involves multiple steps, starting with the appropriate pyridine derivative. One common synthetic route includes the following steps:

  • Halogenation: Chlorination of the pyridine ring to introduce the chlorine atom at the 3-position.

  • Hydroxylation: Introduction of the hydroxypropan-2-yl group at the 5-position.

  • Cyanation: Addition of the cyano group at the 2-position.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: Conversion of the cyano group to a carboxylic acid.

  • Reduction: Reduction of the cyano group to an amine.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

  • Oxidation: 3-Chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid.

  • Reduction: 3-Chloro-5-(2-hydroxypropan-2-yl)pyridine-2-amine.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group, in particular, plays a crucial role in its biological activity, often interacting with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

  • 3-Chloro-5-(2-hydroxypropan-2-yl)benzenesulfonamide

  • 3-Chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid

Uniqueness: 3-Chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its cyano group, in particular, provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.

This comprehensive overview highlights the importance of 3-chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

3-chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H9ClN2O/c1-9(2,13)6-3-7(10)8(4-11)12-5-6/h3,5,13H,1-2H3

InChI Key

MOJHPGWTOANKBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(N=C1)C#N)Cl)O

Origin of Product

United States

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